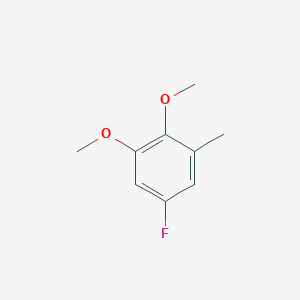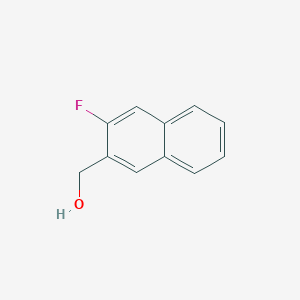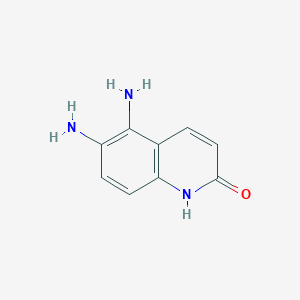
5,6-Diaminoquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diaminoquinolin-2(1H)-one : est un composé organique de formule moléculaire C9H9N3O . Il s'agit d'un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est caractérisé par la présence de deux groupes amino aux positions 5 et 6 et d'un groupe céto à la position 2 du cycle quinoléique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5,6-Diaminoquinolin-2(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant du 2-aminobenzonitrile, le composé peut être synthétisé par une série de réactions impliquant une nitration, une réduction et une cyclisation.
Méthodes de production industrielle : Dans un environnement industriel, la production de this compound peut impliquer des réacteurs chimiques à grande échelle où les conditions de réaction telles que la température, la pression et le pH sont méticuleusement contrôlées pour garantir un rendement et une pureté élevés. Les catalyseurs et les solvants sont souvent utilisés pour optimiser les vitesses de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : La 5,6-Diaminoquinolin-2(1H)-one peut subir des réactions d'oxydation, conduisant à la formation de dérivés de la quinoléine avec divers groupes fonctionnels.
Réduction : Le composé peut être réduit pour former différents dérivés de l'aminoquinoléine.
Substitution : Il peut participer à des réactions de substitution où les groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses quinoléines substituées, qui peuvent avoir différents groupes fonctionnels tels que des groupes hydroxyle, alkyle ou halogène.
4. Applications de la recherche scientifique
Chimie : La this compound est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes. Il est également utilisé dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies synthétiques.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions entre les petites molécules et les macromolécules biologiques telles que les protéines et les acides nucléiques. Il peut également être utilisé comme sonde dans les dosages biochimiques.
Médecine : Le composé présente des applications potentielles en chimie médicinale, en particulier dans la conception et le développement de nouveaux médicaments. Ses dérivés peuvent présenter des activités pharmacologiques telles que des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.
Industrie : Dans le secteur industriel, la this compound peut être utilisée dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, elle peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et exerçant ainsi ses effets thérapeutiques. Les voies impliquées peuvent inclure l'inhibition de la synthèse de l'ADN, la perturbation de l'intégrité de la membrane cellulaire ou l'interférence avec les processus métaboliques.
Applications De Recherche Scientifique
Chemistry: 5,6-Diaminoquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires :
Quinoléine : Le composé parent de la 5,6-Diaminoquinolin-2(1H)-one, qui manque de groupes amino et céto.
5,6-Diaminoquinoléine : Similaire à la this compound mais sans le groupe céto.
2-Aminoquinoléine : Contient un groupe amino à la position 2 mais manque des groupes amino supplémentaires aux positions 5 et 6.
Unicité : La this compound est unique en raison de la présence de groupes amino et céto, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5,6-diamino-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |
Clé InChI |
VLJKQRSVXRDHQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C1C(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


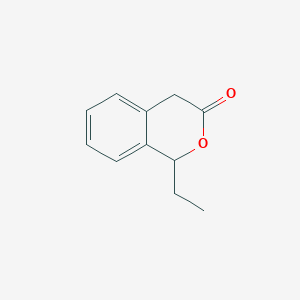
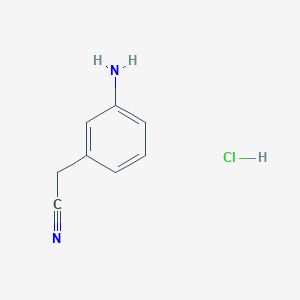
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)


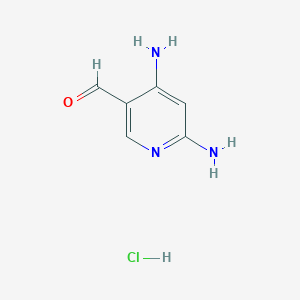
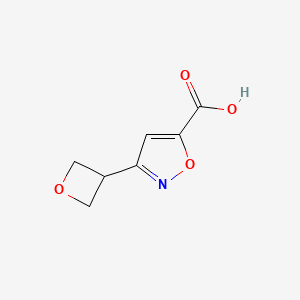
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
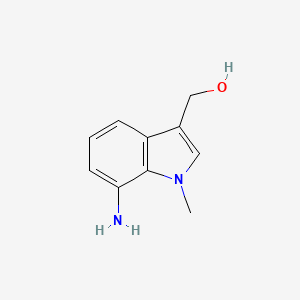
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
